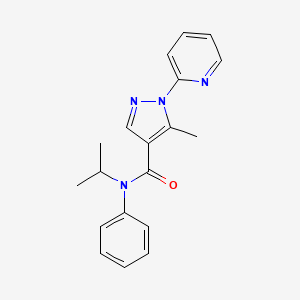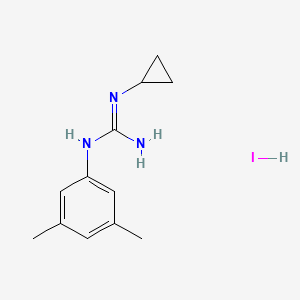![molecular formula C11H14F3NO3S B7554059 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol, also known as ETS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.
Wirkmechanismus
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol inhibits PTP activity by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins in the cell, which can activate downstream signaling pathways. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to be a potent inhibitor of several PTPs, including PTP1B, SHP-2, and TCPTP.
Biochemical and Physiological Effects:
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can inhibit cell proliferation and induce apoptosis by activating the JNK and p38 MAPK pathways. In diabetic mice, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can improve insulin sensitivity and glucose tolerance by activating the AMPK pathway. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol is also relatively easy to synthesize and can be obtained in high yield and purity. However, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol also has a short half-life in vivo, which can limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. Another area of interest is the use of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a tool for studying the role of PTPs in specific diseases, such as cancer and diabetes. Finally, there is interest in developing 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a therapeutic agent for these diseases, either alone or in combination with other drugs.
Synthesemethoden
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can be synthesized by reacting N-ethyl-4-(trifluoromethylsulfonyl)aniline with ethylene oxide in the presence of a base. This reaction results in the formation of a secondary amine, which is then oxidized to the corresponding nitroso compound. Reduction of the nitroso compound with sodium dithionite yields 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been widely used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and survival, and dysregulation of PTP activity has been implicated in the development and progression of many diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can modulate signaling pathways that are dysregulated in these diseases, making it a valuable tool for drug discovery and development.
Eigenschaften
IUPAC Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-15(7-8-16)9-3-5-10(6-4-9)19(17,18)11(12,13)14/h3-6,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVGFGEMVPFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)




![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)